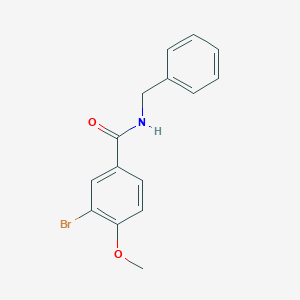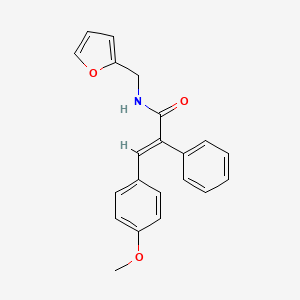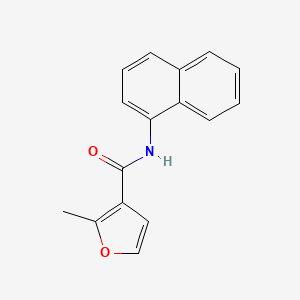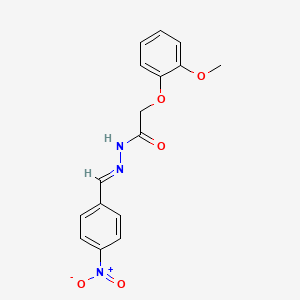
N-benzyl-3-bromo-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-3-bromo-4-methoxybenzamide, also known as 4-Bromo-3-methoxy-N-(phenylmethyl)benzamide, is a chemical compound that belongs to the class of benzamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
作用機序
The exact mechanism of action of N-benzyl-3-bromo-4-methoxybenzamide is not fully understood. However, it has been proposed that it may exert its biological effects by interfering with the function of specific enzymes or proteins in the body. For example, it has been suggested that it may inhibit the activity of CK2 by binding to its ATP-binding site.
Biochemical and Physiological Effects:
Studies have shown that N-benzyl-3-bromo-4-methoxybenzamide exhibits a range of biochemical and physiological effects. For example, it has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce seizure activity in animal models. However, further research is needed to fully elucidate the mechanisms underlying these effects and to determine their potential clinical relevance.
実験室実験の利点と制限
One of the main advantages of N-benzyl-3-bromo-4-methoxybenzamide for lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. Additionally, it exhibits a range of biological activities, which makes it a potentially useful scaffold for the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its biological activity for specific applications.
将来の方向性
There are several potential future directions for research on N-benzyl-3-bromo-4-methoxybenzamide. One area of interest is the development of more potent and selective inhibitors of CK2 based on the structure of this compound. Another potential direction is the investigation of its potential applications in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Finally, further studies are needed to fully elucidate the mechanisms underlying its biological effects and to determine its potential clinical relevance in various disease states.
Conclusion:
N-benzyl-3-bromo-4-methoxybenzamide is a chemical compound with potential applications in medicinal chemistry and scientific research. Its relatively simple synthesis method and range of biological activities make it a potentially useful scaffold for the development of new drugs. However, further research is needed to fully elucidate its mechanism of action, optimize its biological activity for specific applications, and determine its potential clinical relevance in various disease states.
合成法
The synthesis of N-benzyl-3-bromo-4-methoxybenzamide involves the reaction of 3-bromo-4-methoxybenzoic acid with benzylamine in the presence of a coupling reagent such as N,N'-carbonyldiimidazole (CDI). The resulting intermediate is then treated with acetic anhydride to obtain the final product. The purity and yield of the product can be improved by recrystallization.
科学的研究の応用
N-benzyl-3-bromo-4-methoxybenzamide has been studied for its potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. It has been reported to exhibit a range of biological activities, including antitumor, anti-inflammatory, and anticonvulsant properties. It has also been investigated as a potential inhibitor of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
特性
IUPAC Name |
N-benzyl-3-bromo-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-19-14-8-7-12(9-13(14)16)15(18)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBBWAOJYJRHSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methylphenyl)-6-{[(4-methyl-2-pyrimidinyl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5792373.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5792377.png)
![4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5792381.png)

![N-(3-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5792402.png)


![methyl 4-{[3-(isobutyrylamino)benzoyl]amino}benzoate](/img/structure/B5792425.png)


![4-methyl-3-[(4-nitrobenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5792455.png)
![methyl 3-nitro-5-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}benzoate](/img/structure/B5792459.png)
